molecular formula C12H9Br2NO2 B572132 Ethyl 4,6-dibromoquinoline-3-carboxylate CAS No. 1242260-51-0

Ethyl 4,6-dibromoquinoline-3-carboxylate

Cat. No.: B572132
CAS No.: 1242260-51-0
M. Wt: 359.017
InChI Key: VVAKXJZEXZQQIS-UHFFFAOYSA-N
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Description

Ethyl 4,6-dibromoquinoline-3-carboxylate (CAS: 1242260-51-0) is a brominated quinoline derivative characterized by two bromine atoms at positions 4 and 6 of the quinoline core, with an ethyl ester group at position 2. It is identified by synonyms such as CTK8B9543, MolPort-017-263-315, and ZINC47913107, and its InChIKey is VVAKXJZEXZQQIS-UHFFFAOYSA-N . This compound is commercially available through multiple suppliers, including AKOS016004097 and KB-239533, indicating its utility in research and industrial applications, likely as a synthetic intermediate in pharmaceuticals or materials science .

Quinoline derivatives are renowned for their roles in medicinal chemistry, particularly in antimicrobial and anticancer agents.

Properties

IUPAC Name

ethyl 4,6-dibromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAKXJZEXZQQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677913
Record name Ethyl 4,6-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-51-0
Record name Ethyl 4,6-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the bromination of quinoline-3-carboxylic acid, followed by esterification with ethanol in the presence of a catalyst . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6-dibromoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4,6-dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 4,6-dibromoquinoline-3-carboxylate, its structural and functional analogs are analyzed below.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Name CAS Number Core Structure Substituents Key Properties/Applications Commercial Availability
This compound 1242260-51-0 Quinoline Br (4,6), COOEt (3) Electrophilic reactivity, intermediates Multiple suppliers
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 35975-57-6 Quinoline Br (8), OH (4), COOEt (3) Hydroxy group enhances solubility; antimicrobial applications Specialized synthesis
Ethyl 3-oxo-2,3-dihydroisoquinoline-4-carboxylate 1279893-97-8 Isoquinoline O (3, oxo), COOEt (4) Potential bioactive intermediate 5 suppliers
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate (6d) - Isoquinoline OMe (6,7), Me (1), COOEt (2) Neuroactive or cardiovascular applications Limited data
4,6-Dibromothiazolo[5,4-c]pyridin-2-amine - Thiazolopyridine Br (4,6), NH2 (2) No commercial suppliers None

Key Findings:

Structural Differences and Reactivity Bromine Positioning: this compound’s bromines at positions 4 and 6 create a sterically hindered, electron-deficient core, favoring electrophilic substitution or coupling reactions. Core Heterocycle: Isoquinoline derivatives (e.g., compound 6d) exhibit distinct electronic properties due to the fused benzene and pyridine rings, often enhancing binding affinity in biological systems .

Functional Group Impact Ester vs. Hydroxyl Groups: this compound’s ester group offers hydrolytic stability under neutral conditions, whereas the hydroxyl group in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate may necessitate protective-group strategies during synthesis .

Commercial and Synthetic Accessibility this compound’s availability from multiple suppliers suggests established synthetic protocols. In contrast, 4,6-dibromothiazolo[5,4-c]pyridin-2-amine’s lack of suppliers indicates synthetic challenges or niche applications .

Research Implications

  • Medicinal Chemistry: Brominated quinolines are pivotal in developing kinase inhibitors or antimicrobial agents. The di-bromo substitution in this compound may enhance binding to halogen-bond-accepting residues in target proteins.
  • Materials Science: Electron-deficient quinolines are precursors for organic semiconductors. The bromine atoms in this compound could facilitate polymerization or functionalization for optoelectronic materials.

Biological Activity

Ethyl 4,6-dibromoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Its structural features, particularly the presence of bromine substituents at positions 4 and 6, contribute to its unique biological activities. This article delves into the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H8Br2N1O2
  • Molecular Weight : Approximately 328.00 g/mol
  • Structural Features : The compound features a quinoline ring with carboxylate and ethyl groups, which enhance its lipophilicity and influence its interaction with biological targets.

This compound exhibits biological activity primarily through enzyme inhibition. It can bind to active sites or allosteric sites on enzymes, thereby blocking substrate access or altering enzyme conformation. This mechanism is crucial in its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, likely due to its ability to disrupt cellular processes through enzyme inhibition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that this compound can induce apoptosis in cancer cells by modulating pathways involved in cell proliferation and survival. The presence of bromine atoms enhances its reactivity and cellular uptake, which may contribute to its efficacy against cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity. The study concluded that the compound's mechanism involves interference with bacterial enzyme functions essential for cell wall synthesis .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of this compound on human breast cancer cell lines (MCF-7), researchers observed a dose-dependent reduction in cell viability. At a concentration of 50 µM, the compound reduced cell viability by approximately 70% after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces programmed cell death through caspase activation pathways.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-bromoquinoline-3-carboxylateBromine at position 4Moderate antimicrobial activity
Ethyl 6-bromoquinoline-3-carboxylateBromine at position 6Lower reactivity
Ethyl 4,7-dibromoquinoline-3-carboxylateBromines at positions 4 and 7Enhanced anticancer properties

The dual bromination in this compound significantly enhances its reactivity and biological interactions compared to mono-brominated analogs .

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